molecular formula C10H15N B3342148 1-(2,6-Dimethylphenyl)ethan-1-amine CAS No. 1270484-28-0

1-(2,6-Dimethylphenyl)ethan-1-amine

Cat. No.: B3342148
CAS No.: 1270484-28-0
M. Wt: 149.23 g/mol
InChI Key: DBGFBJSZKVHNAC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,6-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under elevated pressures and temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol or hydrocarbon derivatives.

    Substitution: Amides, ureas, and other substituted products.

Scientific Research Applications

1-(2,6-Dimethylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of neurotransmitter analogs and their effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release or uptake. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)ethan-1-amine
  • 1-(2-Methylphenyl)ethan-1-amine
  • 1-(3,4-Dimethylphenyl)ethan-1-amine

Uniqueness: The presence of two methyl groups at the 2 and 6 positions on the phenyl ring distinguishes this compound from its analogs. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFBJSZKVHNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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